Chloroacetamide Electrophile for Derivative Synthesis
The 2-chloroacetamide group in CAS 19750-29-9 functions as a reactive electrophilic center, enabling facile nucleophilic substitution with O-, N-, and S-nucleophiles. This property is a direct consequence of the chlorine atom and is a well-documented characteristic of the N-aryl 2-chloroacetamide class [1]. In contrast, the closest non-halogenated analog, N-(4-(1H-indol-3-yl)thiazol-2-yl)acetamide (CAS 189011-09-4), lacks this reactive site and cannot undergo analogous substitution reactions under standard conditions .
| Evidence Dimension | Chemical Reactivity (Nucleophilic Substitution) |
|---|---|
| Target Compound Data | Reactive (electrophilic chlorine atom) |
| Comparator Or Baseline | N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide (CAS 189011-09-4): Non-reactive |
| Quantified Difference | Qualitative: Reactive vs. Non-reactive |
| Conditions | Standard organic synthesis conditions (solvent, base, nucleophile) |
Why This Matters
This reactivity is essential for researchers who need to synthesize a library of derivatives for structure-activity relationship (SAR) studies, making CAS 19750-29-9 a superior starting material compared to its non-halogenated counterpart.
- [1] Synthetic Communications. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. 2020. View Source
